molecular formula C19H24O3 B4978265 1-Ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene

1-Ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene

Cat. No.: B4978265
M. Wt: 300.4 g/mol
InChI Key: FQTJSSUSUFDPBI-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene is an organic compound with the molecular formula C19H24O3. It is a derivative of benzene, featuring ethoxy and ethylphenoxypropoxy substituents.

Properties

IUPAC Name

1-ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-16-8-5-6-9-19(16)22-15-7-14-21-18-12-10-17(11-13-18)20-4-2/h5-6,8-13H,3-4,7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTJSSUSUFDPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCOC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts to form the desired product.

Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-Ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

1-Ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene can be compared with other similar compounds, such as:

    1-Ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene: Similar in structure but with different positional isomerism.

    1-Ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene: Another positional isomer with variations in the ethylphenoxy group.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications.

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